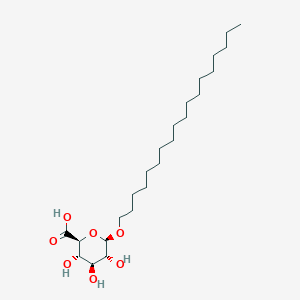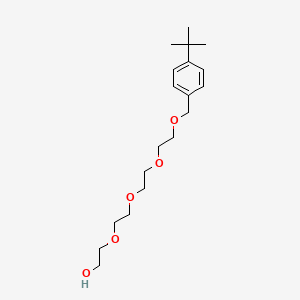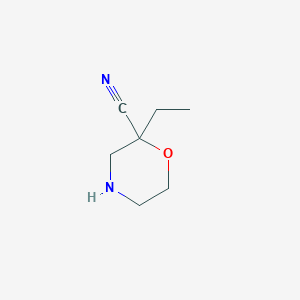
1,2,3-Propanetriol, trimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Propanetriol, trimethanesulfonate is a chemical compound with the molecular formula C6H14O9S3. It is a derivative of glycerol, where each hydroxyl group is substituted with a methanesulfonate group.
Métodos De Preparación
1,2,3-Propanetriol, trimethanesulfonate can be synthesized through the reaction of glycerol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
C3H8O3+3CH3SO2Cl→C6H14O9S3+3HCl
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
1,2,3-Propanetriol, trimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to glycerol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to glycerol and methanesulfonic acid.
Common reagents used in these reactions include sodium iodide for substitution and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3-Propanetriol, trimethanesulfonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mecanismo De Acción
The mechanism of action of 1,2,3-Propanetriol, trimethanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate groups are good leaving groups, which facilitates the formation of new chemical bonds. This property is exploited in organic synthesis to introduce various functional groups into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
1,2,3-Propanetriol, trimethanesulfonate can be compared with other similar compounds, such as:
Glycerol (1,2,3-Propanetriol): Unlike this compound, glycerol has hydroxyl groups instead of methanesulfonate groups. Glycerol is widely used in the food, pharmaceutical, and cosmetic industries.
1,2,3-Propanetriol, triacetate: This compound has acetate groups instead of methanesulfonate groups. It is used as a plasticizer and in the production of cellulose acetate.
1,2,3-Propanetriol, trinitrate:
The uniqueness of this compound lies in its methanesulfonate groups, which provide distinct reactivity and applications compared to other glycerol derivatives .
Propiedades
Número CAS |
33301-72-3 |
|---|---|
Fórmula molecular |
C6H20O12S3 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
methanesulfonic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.3CH4O3S/c4-1-3(6)2-5;3*1-5(2,3)4/h3-6H,1-2H2;3*1H3,(H,2,3,4) |
Clave InChI |
DILRVGDXPUKFTQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate](/img/structure/B12337993.png)



![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)

![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)

![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)


